はんのうじょうけん
1.1 Reagents: S8 ; 24 h, 125 °C
2.1 Solvents: 1-Butanol , Water ; 48 h, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ; rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ; 2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; 2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ; rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 10 min, rt
6.1 Solvents: Tetrahydrofuran ; 30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ; 10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ; 30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ; rt → 0 °C; 1 h, rt
7.5 Reagents: Water ; rt
8.1 Reagents: Tosyl chloride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.3 Solvents: Tetrahydrofuran ; 24 h, 40 °C
リファレンス
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al ,
Organic Letters ,
2023 ,
25(23) ,
4281-4285